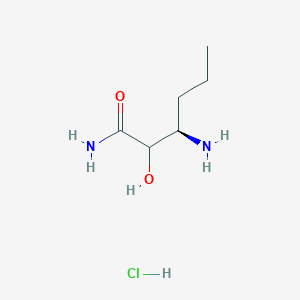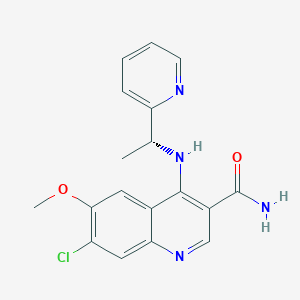
4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a chloro, iodo, and methoxy group attached to a quinoline core, along with a carboxamide functional group. It is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide typically involves multiple steps starting from readily available precursors. One common route includes:
Starting Material: The synthesis begins with 4-chloro-7-iodoquinoline.
Carboxamidation: The final step involves the conversion of the intermediate to the carboxamide derivative using ammonia or an amine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Types of Reactions:
Substitution Reactions: The chloro and iodo groups in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the quinoline core, which can be modified to introduce various functional groups.
Coupling Reactions: The iodo group is particularly useful in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Methanol, sodium methoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products Formed:
Substituted Quinoline Derivatives: Depending on the substituents introduced via nucleophilic substitution.
Coupled Products: Biaryl or alkyne derivatives from coupling reactions.
Aplicaciones Científicas De Investigación
4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Serves as a precursor in the synthesis of bioactive molecules, particularly kinase inhibitors.
Medicine: Integral in the development of pharmaceutical compounds, especially those targeting cancer and other proliferative diseases.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of compounds derived from 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide often involves inhibition of specific enzymes or receptors. For instance, kinase inhibitors derived from this compound typically bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signaling pathways involved in cell proliferation and survival.
Molecular Targets and Pathways:
Kinases: Such as tyrosine kinases involved in cancer cell signaling.
Receptors: Including those involved in inflammatory responses and metabolic pathways.
Comparación Con Compuestos Similares
4-Chloro-7-methoxyquinoline-6-carboxamide: Lacks the iodo group, making it less versatile in coupling reactions.
4-Iodo-7-methoxyquinoline-6-carboxamide: Lacks the chloro group, affecting its reactivity in substitution reactions.
4-Chloro-6-methoxyquinoline-3-carboxamide: Lacks the iodo group, limiting its use in certain synthetic applications.
Uniqueness: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide is unique due to the presence of both chloro and iodo groups, which provide a balance of reactivity and stability, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical development.
Propiedades
IUPAC Name |
4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2O2/c1-17-9-2-5-8(3-7(9)13)15-4-6(10(5)12)11(14)16/h2-4H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPPZSCFJVTINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)N)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(2S)-1-[(2S,4R)-4-[tert-butyl(diphenyl)silyl]oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-1-oxonon-8-en-2-yl]carbamate](/img/structure/B8090886.png)


![benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B8090905.png)
![methyl 4-fluoro-5-((2-fluorophenyl)amino)-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B8090910.png)

![(1R,2R,3S,5R)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B8090919.png)
![(1R,2R,3S,5R)-3-(7-((2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B8090924.png)
![2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL](/img/structure/B8090925.png)


![2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylsulfinyl)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B8090936.png)

